molecular formula C10H20O B12366688 Citronellol-d6

Citronellol-d6

Cat. No.: B12366688
M. Wt: 162.30 g/mol
InChI Key: QMVPMAAFGQKVCJ-WFGJKAKNSA-N
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Description

Citronellol-d6, also known as (±)-Citronellol-d6, is a deuterated form of citronellol. It is a stable isotope-labeled compound where six hydrogen atoms are replaced by deuterium. Citronellol itself is a natural monoterpenoid, commonly found in essential oils such as citronella oil, rose oil, and geranium oil. The deuterated form, this compound, is primarily used in scientific research as a tracer in various studies due to its stable isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Citronellol-d6 can be synthesized through the hydrogenation of geraniol or nerol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as copper chromite. The process ensures the replacement of hydrogen atoms with deuterium, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to achieve high yields and purity. The use of homogeneous catalysts can also be employed to produce specific enantiomers of this compound .

Chemical Reactions Analysis

Types of Reactions

Citronellol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Citronellol-d6 has a wide range of applications in scientific research:

Mechanism of Action

Citronellol-d6 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific isotopic labeling, which allows for precise tracing in metabolic and chemical studies. Its wide range of biological activities, including anti-inflammatory and neuroprotective effects, also distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H20O

Molecular Weight

162.30 g/mol

IUPAC Name

8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)oct-6-en-1-ol

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/i1D3,2D3

InChI Key

QMVPMAAFGQKVCJ-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=CCCC(C)CCO)C([2H])([2H])[2H]

Canonical SMILES

CC(CCC=C(C)C)CCO

Origin of Product

United States

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